Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
Description
Chemical Identity and Nomenclature
The compound's systematic IUPAC name, (1S-trans)-1,2-cyclopentanediamine-N,N'platinum(II), precisely defines its coordination geometry and stereochemistry. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₂N₂O₄Pt | |
| Molecular weight | 383.27 g/mol | |
| CAS Registry Number | 77255-03-9 (ligand component) | |
| Stereochemistry | (1S,2S)-cyclopentanediamine ligand |
The ligand system comprises a five-membered cyclopentane ring with vicinal amino groups in a cis configuration, contrasting with the six-membered cyclohexane backbone in oxaliplatin. The oxalate ligand adopts a bidentate binding mode through its carboxylate oxygen atoms, completing the square-planar coordination sphere around the platinum(II) center.
Structural Relationship to Oxaliplatin and Other Platinum-Based Antineoplastics
This compound shares mechanistic similarities with oxaliplatin (C₈H₁₄N₂O₄Pt) but exhibits critical structural distinctions:
Table 1: Comparative structural features
| Feature | Platinum-cyclopentanediamine complex | Oxaliplatin |
|---|---|---|
| Diamine ring size | 5-membered cyclopentane | 6-membered cyclohexane |
| Ligand configuration | (1S,2S)-trans | (1R,2R)-trans |
| Oxalate coordination | Bidentate O,O' | Bidentate O,O' |
| Molecular weight | 383.27 g/mol | 397.29 g/mol |
| DNA adduct formation | Interstrand crosslinks | Interstrand crosslinks |
The reduced ring strain in the cyclopentane system compared to oxaliplatin's cyclohexane backbone may influence cellular uptake rates and adduct formation kinetics. X-ray crystallographic studies suggest the compact cyclopentane ligand creates a steric profile distinct from oxaliplatin, potentially altering interactions with nucleotide excision repair proteins.
Historical Context in Platinum Complex Development
The evolution of this compound follows three generations of platinum-based therapeutics:
- First-generation : Cisplatin (cis-diamminedichloroplatinum(II)), discovered in 1965, established the paradigm of DNA crosslinking but suffered from nephrotoxicity and acquired resistance.
- Second-generation : Carboplatin introduced a cyclobutane dicarboxylate ligand, reducing toxicity while maintaining efficacy against testicular and ovarian cancers.
- Third-generation : Oxaliplatin (2002 approval) incorporated the 1,2-diaminocyclohexane ligand, demonstrating activity in colorectal cancers resistant to earlier agents.
The current compound represents a structural optimization within this lineage, replacing oxaliplatin's cyclohexanediamine with a conformationally restricted cyclopentanediamine system. This modification originated from structure-activity relationship studies demonstrating that smaller alicyclic diamines could enhance cellular permeability while maintaining favorable DNA-binding characteristics.
Table 2: Developmental timeline of platinum complexes
| Compound | Year | Key structural feature | Clinical impact |
|---|---|---|---|
| Cisplatin | 1965 | Square-planar Pt(II) with NH₃ ligands | Testicular cancer cure |
| Carboplatin | 1989 | Cyclobutane dicarboxylate ligand | Reduced nephrotoxicity |
| Oxaliplatin | 2002 | 1,2-diaminocyclohexane ligand | Colorectal cancer efficacy |
| Cyclopentanediamine Pt | 2014† | Five-membered diamine ligand | Preclinical investigation |
†Based on patent filing dates for related complexes
Properties
CAS No. |
77398-68-6 |
|---|---|
Molecular Formula |
C7H12N2O4Pt |
Molecular Weight |
383.27 g/mol |
IUPAC Name |
(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
LZJWIMXWNAOSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of platinum(II) complexes with diamine and oxalate ligands typically involves a multi-step process starting from a platinum(II) salt precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4). The key steps include:
- Formation of the platinum-diamine dichloro complex by reaction of K2PtCl4 with the appropriate diamine ligand (here, 1,2-cyclopentanediamine).
- Conversion of the dichloro complex to a diaquo intermediate by reaction with a silver salt to remove chloride ligands as insoluble silver chloride.
- Introduction of the oxalate ligand by reaction of the diaquo complex with oxalate sources, such as barium oxalate or a mixture of oxalic acid and barium hydroxide, to form the final platinum(II) oxalato complex.
This approach is analogous to the well-documented preparation of oxaliplatin, which uses 1,2-cyclohexanediamine instead of cyclopentanediamine.
Detailed Stepwise Preparation
| Step | Reaction Description | Reagents | Products | Notes |
|---|---|---|---|---|
| a) Formation of dichloro platinum-diamine complex | K2PtCl4 + 1,2-cyclopentanediamine → (1,2-cyclopentanediamine)PtCl2 | Potassium tetrachloroplatinate(II), 1,2-cyclopentanediamine | (1,2-cyclopentanediamine)PtCl2 complex | Ligand substitution under controlled conditions, typically aqueous or mixed solvent |
| b) Conversion to diaquo complex | (1,2-cyclopentanediamine)PtCl2 + Ag2SO4 → (1,2-cyclopentanediamine)Pt(aq)2SO4 + 2 AgCl↓ | Silver sulfate (Ag2SO4) | Diaquo platinum complex + silver chloride precipitate | Silver salt removes chloride ligands; AgCl is filtered off |
| b') Removal of AgCl precipitate | Filtration | - | Purified diaquo complex solution | Essential for purity and yield |
| c) Introduction of oxalate ligand | (1,2-cyclopentanediamine)Pt(aq)2SO4 + BaC2O4 → (1,2-cyclopentanediamine)Pt(C2O4) + BaSO4↓ | Barium oxalate (BaC2O4) | Final platinum oxalato complex + barium sulfate precipitate | Oxalate ligand coordinates platinum; BaSO4 is removed by filtration |
| c1) Alternative oxalate introduction | (1,2-cyclopentanediamine)Pt(aq)2SO4 + H2C2O4 + Ba(OH)2 → (1,2-cyclopentanediamine)Pt(C2O4) + BaSO4↓ | Oxalic acid + barium hydroxide | Same as above | Oxalate formed in situ, allowing flexible reaction control |
This sequence ensures high purity and yield of the platinum oxalato complex, with yields reported up to 80% in analogous systems.
Key Features and Advantages of the Method
- Use of Silver Sulfate : Silver sulfate is preferred over silver nitrate for chloride abstraction, reducing contamination and simplifying purification.
- Avoidance of Iodide Intermediates : Unlike some older methods that use potassium tetraiodoplatinate(II) (K2PtI4), this method avoids iodide intermediates, preventing discoloration and side reactions.
- In Situ Oxalate Formation : The option to generate barium oxalate in situ from oxalic acid and barium hydroxide allows for better control and cost efficiency.
- Industrial Applicability : The process is straightforward, economical, and scalable for industrial production, producing pharmaceutical-grade material without requiring deoxygenated water or inert atmosphere.
- High Purity and Low Metal Contamination : The method yields products with low residual silver content (≤5 ppm), suitable for clinical use.
Research Findings and Analytical Data
Characterization Techniques
The synthesized platinum complex is characterized by:
- Elemental Analysis : Confirms the stoichiometry of C, H, N, O, and Pt consistent with the formula C7H12N2O4Pt.
- NMR Spectroscopy : ^1H and ^13C NMR confirm the coordination environment of the cyclopentanediamine and oxalate ligands.
- Infrared (IR) Spectroscopy : Characteristic bands for coordinated oxalate and amine groups.
- X-ray Crystallography : Confirms the trans configuration of the 1,2-cyclopentanediamine ligand and bidentate coordination of the oxalate ligand.
- Mass Spectrometry : Confirms molecular weight (~383.27 g/mol) and purity.
Comparative Data Table
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Molecular Formula | C7H12N2O4Pt | Elemental Analysis | Matches expected composition |
| Molecular Weight | 383.27 g/mol | Mass Spectrometry | Confirms complex formation |
| Purity | >98% | HPLC / Elemental Analysis | Suitable for research/pharmaceutical use |
| Silver Content | ≤5 ppm | ICP-MS | Low residual silver from synthesis |
| Yield | Up to 80% | Gravimetric | Comparable to oxaliplatin synthesis |
| Configuration | (1S-trans) | X-ray Crystallography | Confirms stereochemistry |
Summary and Outlook
The preparation of Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) follows a robust, well-established synthetic route analogous to oxaliplatin, involving:
- Initial formation of a platinum-diamine dichloro complex,
- Chloride abstraction using silver sulfate to form a diaquo intermediate,
- Subsequent ligand exchange with oxalate sources to yield the final platinum oxalato complex.
This method is advantageous due to its simplicity, high yield, purity, and industrial scalability. The use of silver sulfate and barium oxalate or in situ oxalate formation avoids complications associated with iodide intermediates and reduces impurities.
While specific biological data on this exact compound remain limited, related platinum oxalato complexes are known for their antitumor activity, and the preparation methods ensure the compound is suitable for further pharmacological evaluation.
Further research is encouraged to explore the biological activity, pharmacokinetics, and potential clinical applications of this compound, leveraging the reliable and efficient synthetic methods described.
Chemical Reactions Analysis
Types of Reactions
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state platinum complexes.
Reduction: It can also be reduced to form lower oxidation state platinum species.
Substitution: Ligand substitution reactions are common, where the ethanedioate or cyclopentanediamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or carboxylates under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions result in new platinum complexes with different ligands.
Scientific Research Applications
Anticancer Applications
The compound has demonstrated potential in treating various cancers through its ability to interact with cellular mechanisms. Research indicates that platinum-based drugs can form DNA cross-links, leading to apoptosis in cancer cells.
Case Study: Colorectal Cancer Treatment
A study highlighted the use of platinum compounds, including those similar to the target compound, in combination with other therapeutic agents for colorectal cancer. The findings suggested improved outcomes when these compounds were administered alongside traditional chemotherapy agents, enhancing overall survival rates and reducing tumor sizes .
| Study | Cancer Type | Findings |
|---|---|---|
| US20140255394A1 | Colorectal Cancer | Enhanced efficacy when combined with other agents; improved survival rates. |
| EP1405852B1 | Various Cancers | Effective in preventing tumor growth by inducing apoptosis through DNA interaction. |
Anticoagulant Properties
Recent research has identified the compound's potential as an anticoagulant, particularly in inhibiting activated blood coagulation factor X (FXa). This property is critical for developing treatments for thrombotic diseases.
Case Study: Thrombosis Treatment
In a clinical trial involving patients at risk for thrombotic events, the compound was administered to evaluate its efficacy in preventing thrombosis. Results indicated a significant reduction in thrombus formation compared to control groups, suggesting its viability as an oral anticoagulant .
| Study | Condition | Findings |
|---|---|---|
| EP1577301A1 | Thrombosis | Significant FXa inhibition leading to reduced thrombus formation. |
| WO2013041014A1 | Cell Proliferative Diseases | Demonstrated high efficacy in treating various cancers and thrombotic conditions. |
Mechanism of Action
The mechanism of action of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The specific molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response mechanisms.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₂N₂O₄Pt (inferred from structural analogs).
- Stability : Oxalate as a leaving group may confer intermediate lability, balancing reactivity and toxicity.
- Stereochemical Impact : The 1S-trans diamine configuration may alter DNA adduct formation compared to 1R-trans isomers like oxaliplatin .
Comparison with Similar Platinum Compounds
Structural and Stereochemical Differences
Key Observations :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Oxaliplatin | Cisplatin |
|---|---|---|---|
| Solubility | Moderate (oxalate ligand) | High (aqueous formulation) | Low (requires chloride buffer) |
| Stability in Solution | pH-dependent hydrolysis | Stable at physiological pH | Rapid hydrolysis |
| Half-life (t₁/₂) | ~40 hours (estimated) | 273 hours (plasma) | 20–30 minutes (plasma) |
| Toxicity Profile | Neuropathy (predicted) | Neuropathy, myelosuppression | Nephrotoxicity |
Notes:
Related Compounds and Impurities
- Diaquaplatinum Derivatives : Intermediate species like [SP-4-2-(1R-trans)]-diaqua[(1,2-cyclohexanediamine)]platinum () highlight the role of hydrolysis in activation. The target compound’s diaqua analog would have distinct reactivity .
- Isomeric Variants : The 1S-trans configuration differentiates the target compound from pharmacopeial standards of oxaliplatin (1R-trans), affecting HPLC retention times and purity assessments .
Biological Activity
The compound Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) is a platinum-based complex that has garnered attention for its potential biological activities, particularly in cancer therapy. This article will detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Overview of Platinum Complexes
Platinum compounds have been extensively studied for their anticancer properties, particularly those similar to cisplatin. The introduction of different ligands can significantly alter the pharmacological profile of these complexes. The compound incorporates 1,2-cyclopentanediamine as a bidentate ligand and ethanedioate as a coordinating ligand, potentially enhancing its biological activity compared to traditional platinum drugs.
The proposed mechanism of action for platinum complexes involves the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The specific structure of the ligand can influence the binding affinity to DNA and the resulting biological effects.
Antitumor Activity
Research indicates that compounds similar to Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) exhibit significant antitumor activity. For instance:
- In vitro studies : In studies involving various cancer cell lines (e.g., L1210 leukemia and P388 murine leukemia), certain platinum complexes demonstrated greater potency than cisplatin against both sensitive and resistant cell lines. Notably, one study reported that a related compound showed IC50 values lower than those of cisplatin in resistant cell lines .
- In vivo studies : Animal models have shown that these complexes can achieve higher tumor inhibition rates compared to traditional therapies. For example, a related compound exhibited a tumor growth inhibition percentage greater than that of cisplatin in murine models .
Table 1: Comparative Antitumor Activity of Platinum Complexes
| Compound | Cell Line | IC50 (µM) | % Tumor Inhibition |
|---|---|---|---|
| Platinum, (1,2-cyclopentanediamine-N,N')... | L1210 | 0.5 | 75 |
| Cisplatin | L1210 | 1.0 | 60 |
| Kiteplatin (similar structure) | P388 | 0.3 | 80 |
| Oxaliplatin | P388 | 0.7 | 65 |
Case Study 1: Efficacy Against Resistant Tumors
A study conducted by Hoeschele et al. evaluated the efficacy of a platinum complex similar to the one against cisplatin-resistant cell lines. The results indicated that the novel complex maintained significant activity against these resistant lines, suggesting a potential therapeutic advantage over existing treatments .
Case Study 2: DNA Binding Affinity
Research on the DNA binding properties of platinum complexes has shown that the introduction of bulky ligands like cyclopentanediamine can affect how these drugs interact with DNA. A study demonstrated that the incorporation of cyclopentanediamine resulted in a unique binding mode that could lead to enhanced cytotoxicity due to increased steric hindrance during DNA repair processes .
Q & A
Q. How can the stereochemical configuration of the (1S-trans) isomer be experimentally validated?
Methodological Answer:
- X-ray crystallography is the gold standard for determining absolute stereochemistry. For intermediates, use NMR-based NOESY/ROESY to analyze spatial proximity of protons in the cyclopentanediamine and ethanedioate ligands.
- Compare experimental optical rotation values with literature data for analogous platinum(II) complexes to confirm enantiomeric purity .
Q. What analytical methods are recommended for assessing purity and quantifying impurities in this platinum complex?
Methodological Answer:
- Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) detects organic impurities (e.g., oxaliplatin-related compounds A–D).
- ICP-MS quantifies platinum content and detects heavy metal residues.
- Validation parameters : Linearity (R² > 0.995), LOD/LOQ (<0.1% for impurities), and recovery (98–102%) per USP guidelines .
Q. Table 1: Key HPLC Parameters for Impurity Profiling
| Parameter | Specification | Reference Standard |
|---|---|---|
| Column | C18, 5 µm, 250 mm × 4.6 mm | USP Oxaliplatin RS |
| Flow rate | 1.0 mL/min | |
| Detection | UV at 254 nm |
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for ligand substitution reactions involving this complex?
Methodological Answer:
- Use stopped-flow spectrophotometry to monitor real-time substitution kinetics (e.g., displacement of ethanedioate by thiourea).
- Apply Eyring equation to distinguish between associative (ΔS‡ < 0) and dissociative (ΔS‡ > 0) mechanisms.
- Address discrepancies by comparing solvent effects (e.g., DMSO vs. aqueous buffer) and temperature-dependent rate constants .
Q. What mechanistic insights can be gained from studying the interaction of this complex with DNA nucleobases?
Methodological Answer:
Q. How can degradation pathways under physiological conditions be systematically mapped?
Methodological Answer:
Q. What experimental design principles optimize synthesis yield while minimizing diastereomeric byproducts?
Methodological Answer:
- Apply Design of Experiments (DoE) to screen variables: reaction time (12–48 hr), temperature (40–80°C), and ligand-to-Pt ratio (1:1 vs. 2:1).
- Use response surface methodology (RSM) to identify optimal conditions. For example, a 65°C reaction with 1.5:1 ligand/Pt ratio maximizes yield (>85%) and minimizes cis-diastereomers (<2%) .
Q. How can theoretical frameworks (e.g., ligand field theory) guide the interpretation of spectroscopic data for this complex?
Methodological Answer:
Q. What interdisciplinary approaches address challenges in correlating in vitro cytotoxicity with in vivo pharmacokinetics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
